Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-8(14)10-7-12(17-3)11(16-2)5-9(10)6-13(15)18-4/h5,7H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRQPRICGHKGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1CC(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369462 | |
| Record name | methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17173-27-2 | |
| Record name | methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Saponification of Ethyl 2-(2-Acetyl-4,5-dimethoxyphenyl)acetate
The most direct route to the target compound involves the hydrolysis of an ethyl ester precursor. In a procedure adapted from a thesis on phenylacetic acid derivatives, ethyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate undergoes saponification using sodium ethoxide in anhydrous ethanol with controlled water addition. The reaction is conducted under reflux for 8–12 hours, yielding 2-(2-acetyl-4,5-dimethoxyphenyl)acetic acid with a purity exceeding 95%. Critical parameters include maintaining anhydrous conditions during sodium ethoxide preparation and stoichiometric water addition to avoid over-hydrolysis.
Methylation via Dimethyl Sulfate
The carboxylic acid intermediate is methylated using dimethyl sulfate in the presence of potassium hydroxide. This method, optimized in a study on coumarin derivatives, involves refluxing the acid with 5% KOH and dimethyl sulfate for 10 hours. The reaction mixture is acidified to pH 4–5, extracted with ethyl acetate, and purified via recrystallization to yield the methyl ester. This step achieves an average yield of 72–77%. Notably, the use of dimethyl sulfate requires careful temperature control to minimize side reactions such as over-alkylation.
Table 1: Hydrolysis-Methylation Method Performance
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Saponification | NaOEt, EtOH, H2O, reflux | 90–93 | 95.2 |
| Methylation | (CH3)2SO4, KOH, reflux | 72–77 | 98.5 |
Direct Esterification of 2-(2-Acetyl-4,5-dimethoxyphenyl)acetic Acid
Methanol-Thionyl Chloride Method
An alternative esterification method employs thionyl chloride (SOCl2) to activate the carboxylic acid. Dissolving the acid in methanol and adding SOCl2 dropwise at 0°C generates the methyl ester via an acyl chloride intermediate. After stirring at room temperature for 8 hours, the mixture is concentrated, and the residue is purified by recrystallization. This method achieves yields comparable to Fischer esterification (68–72%) but requires stringent moisture control.
Synthesis via Dihydroisoquinoline Intermediate
Ring-Opening of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
A patent describing the synthesis of 2,5-dimethylphenylacetic acid provides insights into analogous strategies. Starting with N-acetylhomoveratrylamine, phosphorus oxychloride in toluene facilitates cyclization to form a dihydroisoquinoline. Subsequent ring-opening with acetic anhydride and pyridine yields 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Hydrolysis of the acetamide group with 5% hydrochloric acid generates the carboxylic acid, which is esterified to the target compound.
Table 2: Dihydroisoquinoline Route Performance
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | POCl3, toluene, reflux | 85–88 |
| Ring-Opening | Ac2O, pyridine, 90–95°C | 72–77 |
| Hydrolysis | 5% HCl, steam bath | 91–93 |
Comparative Analysis of Methodologies
Yield and Scalability
The hydrolysis-methylation route offers the highest overall yield (72–77%) and is scalable to industrial production. In contrast, the dihydroisoquinoline pathway, while elegant, involves multiple steps with cumulative yield losses (67.5% over four steps). Direct esterification methods balance simplicity and efficiency but require highly pure acid intermediates.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate, differing primarily in substituents:
Key Findings from Comparative Analysis
Substituent Effects on Physical Properties: The acetyl group in the target compound promotes crystallinity (solid state), whereas bromo substitution (in Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate) results in an oily form due to steric hindrance and reduced intermolecular forces . Methoxy groups enhance solubility in polar solvents (e.g., methanol, DMSO) across all analogs.
Synthetic Efficiency :
- The bromo analog achieves a 99% yield under optimized conditions, suggesting bromination is more efficient than acetylation in this context .
- The target compound’s moderate yield (60%) may reflect challenges in steric control during synthesis .
Biological and Toxicological Profiles :
- 25I-NBOMe and related NBOMe compounds exhibit potent serotonin receptor activity but carry high toxicity risks (e.g., seizures, hyperthermia) . In contrast, the target ester lacks the phenethylamine backbone, likely rendering it pharmacologically inert without further modification.
- The bromo analog’s hazard profile (H302, H315, H319) underscores the impact of halogens on toxicity .
The target compound’s ester group offers a handle for hydrolysis or transesterification, making it a versatile intermediate.
Biological Activity
Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an acetyl group and two methoxy groups on a phenyl ring, which contribute to its unique chemical reactivity and biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The acetyl and methoxy groups enhance its binding affinity to enzymes and receptors, modulating several biochemical pathways. This modulation can influence cellular processes such as apoptosis, inflammation, and microbial resistance.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. A study indicated that derivatives of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for various strains are summarized in Table 1 below.
| Microbial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.62 | Bactericidal |
| Escherichia coli | 62.5 | Bacteriostatic |
| Pseudomonas aeruginosa | 125 | Bacteriostatic |
| Candida albicans | 250 | Fungicidal |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that at certain concentrations, the compound can exhibit cytotoxic effects on cancer cell lines while promoting cell viability at lower concentrations. Table 2 summarizes the cytotoxicity results.
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| A549 (Lung Cancer) | 50 | 120 |
| HepG2 (Liver Cancer) | 100 | 80 |
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound showed promising results against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Anti-Cancer Properties : Another investigation focused on the compound's effects on breast cancer cells (MDA-MB-231). It was found to induce apoptosis, enhancing caspase-3 activity significantly at higher concentrations . This suggests that the compound may serve as a scaffold for developing new anticancer therapies.
- Mechanistic Insights : Research utilizing molecular docking studies has identified specific binding sites for the compound on target enzymes involved in cancer progression and microbial resistance, providing insights into its mechanism of action .
Q & A
Q. What is the optimal synthetic route for Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate, and what are the critical reaction parameters?
The compound is synthesized via esterification or Friedel-Crafts acylation. A validated method involves refluxing precursors in methanol with sulfuric acid as a catalyst, yielding 60% of the product as a white solid (mp 64–67°C). Key parameters include reaction time (4–6 hours), temperature control (reflux conditions), and purification via recrystallization from diethyl ether . For analogous esters, elemental analysis (C, H content) and mass spectrometry (MS) are used to confirm purity and structure .
Q. How is this compound characterized to confirm its structural integrity?
Characterization involves:
- NMR spectroscopy : To resolve methoxy (δ ~3.8–4.0 ppm), acetyl (δ ~2.6 ppm), and aromatic proton environments.
- Mass spectrometry : A molecular ion peak ([M+]) and fragmentation patterns (e.g., loss of methoxy groups) validate the molecular formula (C₁₃H₁₆O₅).
- Melting point analysis : Consistency with literature values (64–67°C) confirms crystallinity .
- Elemental analysis : Percentages of C and H are cross-checked against theoretical values (e.g., C: ~61.0%, H: ~5.9%) .
Q. What analytical methods are recommended for assessing the stability of this compound under varying storage conditions?
Stability studies should employ:
- HPLC : Monitor degradation products under stress conditions (e.g., heat, light, humidity).
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles.
- pH-dependent hydrolysis assays : Ester groups are prone to hydrolysis; buffered solutions (pH 1–13) can identify stability thresholds .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the phenylacetate scaffold?
- Substituent variation : Replace methoxy groups with halogens (e.g., Br, Cl) or alkyl chains to modulate lipophilicity and receptor binding.
- Bioactivity assays : Test analogs in vitro (e.g., enzyme inhibition, cytotoxicity) and compare with parent compound.
- Computational modeling : Use docking studies to predict interactions with target proteins (e.g., kinases, GPCRs) .
Q. How should researchers resolve contradictions in reported synthetic yields or physicochemical properties across studies?
- Reproduce conditions : Verify catalyst concentration, solvent purity, and reaction scale.
- Cross-validate characterization : Combine NMR, MS, and X-ray crystallography (if available) to confirm structure.
- Statistical analysis : Use Design of Experiments (DoE) to identify critical variables affecting yield .
Q. What degradation pathways are plausible for this compound, and how can they be mechanistically investigated?
Likely pathways include:
- Ester hydrolysis : Acidic/basic conditions cleave the ester to 2-(2-acetyl-4,5-dimethoxyphenyl)acetic acid.
- Demethylation : Harsh conditions may remove methoxy groups, forming quinone derivatives.
- Oxidation : The acetyl group could oxidize to a carboxylic acid. Methodology : Use LC-MS to track degradation products and isotopic labeling (e.g., D₂O) to confirm hydrolysis mechanisms .
Q. What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
